molecular formula C7H10N2O B13914979 1-(3-Methylpyrazin-2-yl)ethan-1-ol

1-(3-Methylpyrazin-2-yl)ethan-1-ol

Cat. No.: B13914979
M. Wt: 138.17 g/mol
InChI Key: LQNZJYJVXCFOJI-UHFFFAOYSA-N
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Description

1-(3-Methylpyrazin-2-yl)ethan-1-ol is a useful research compound. Its molecular formula is C7H10N2O and its molecular weight is 138.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Methylpyrazin-2-yl)ethan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Methylpyrazin-2-yl)ethan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

1-(3-methylpyrazin-2-yl)ethanol

InChI

InChI=1S/C7H10N2O/c1-5-7(6(2)10)9-4-3-8-5/h3-4,6,10H,1-2H3

InChI Key

LQNZJYJVXCFOJI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN=C1C(C)O

Origin of Product

United States
Foundational & Exploratory

A Technical Guide to the Safety and Toxicological Profile of 1-(3-Methylpyrazin-2-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Proactive Approach to Safety and Toxicity Assessment

In the landscape of pharmaceutical and chemical research, the introduction of novel heterocyclic compounds necessitates a thorough and proactive evaluation of their safety and toxicological profiles. This guide focuses on 1-(3-Methylpyrazin-2-yl)ethan-1-ol, a pyrazine derivative with potential applications in various fields. Due to the limited direct toxicological data on this specific molecule, this document adopts a comprehensive approach by leveraging data from structurally similar compounds and established toxicological principles for pyrazine derivatives. By synthesizing available information and outlining a clear path for further experimental validation, this guide serves as an essential resource for researchers and developers, enabling informed decision-making and ensuring a robust safety assessment throughout the research and development lifecycle.

Compound Identification and Structural Analogs

1-(3-Methylpyrazin-2-yl)ethan-1-ol is a heterocyclic alcohol. Its chemical structure features a pyrazine ring, a functional group common in flavorings and pharmacologically active compounds.[1][2]

Table 1: Compound Identification

Identifier Information
IUPAC Name 1-(3-Methylpyrazin-2-yl)ethan-1-ol
Molecular Formula C₇H₁₀N₂O
Molecular Weight 138.17 g/mol
CAS Number 95341-38-9

Given the scarcity of direct data, this guide will draw parallels with the closely related and better-studied analog, 2-Acetyl-3-methylpyrazine (CAS 23787-80-6), the ketone counterpart of the subject compound.[3][4][5] The metabolic relationship between alcohols and ketones is a critical consideration in toxicology, as the in vivo oxidation of the secondary alcohol in 1-(3-Methylpyrazin-2-yl)ethan-1-ol would likely yield 2-Acetyl-3-methylpyrazine.

Hazard Identification and Safety Precautions (Based on Analog Data)

The safety data for 2-Acetyl-3-methylpyrazine provides a foundational understanding of the potential hazards associated with its alcohol analog.

Table 2: Hazard Identification for 2-Acetyl-3-methylpyrazine

Hazard Class Hazard Statement Source
Flammability Combustible liquid[3][6]
Acute Toxicity (Oral) No data available, but symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting.[3]
Skin Corrosion/Irritation No data available.[3]
Serious Eye Damage/Irritation No data available.[3]
Germ Cell Mutagenicity No data available.[3]
Carcinogenicity No data available.[3]
Reproductive Toxicity No data available.[3]

Recommended Safety Precautions:

Based on the data for the analog, the following precautions are advised when handling 1-(3-Methylpyrazin-2-yl)ethan-1-ol:

  • Handling: Use in a well-ventilated area. Avoid breathing vapors or mist. Avoid contact with skin, eyes, and clothing.[7][8]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[7]

  • Storage: Store in a cool, well-ventilated place. Keep container tightly closed.[6]

  • Fire Safety: Keep away from heat, sparks, open flames, and hot surfaces. Use carbon dioxide, dry chemical, or alcohol-resistant foam for extinction.[3][6]

Toxicological Profile: An Evidence-Based Assessment

The toxicological profile of 1-(3-Methylpyrazin-2-yl)ethan-1-ol is constructed by examining the broader class of pyrazine derivatives, which have been evaluated for their safety as flavoring agents.[1][9][10]

Metabolism and Pharmacokinetics

Pyrazine derivatives generally undergo extensive and efficient metabolism in mammals.[1][11] The primary metabolic pathways involve oxidation of alkyl side chains and hydroxylation of the pyrazine ring, followed by conjugation and excretion in the urine.[1][9] For 1-(3-Methylpyrazin-2-yl)ethan-1-ol, it is anticipated that the ethyl-alcohol side chain will be a primary site of metabolism.

Caption: Predicted metabolic pathway of 1-(3-Methylpyrazin-2-yl)ethan-1-ol.

Acute Toxicity

While no specific LD50 value is available for 1-(3-Methylpyrazin-2-yl)ethan-1-ol, studies on various pyrazine derivatives suggest a low order of acute toxicity.[1][11] For many pyrazines used as flavoring agents, the acute oral LD50 in rats is greater than 1000 mg/kg body weight.

Genotoxicity

A range of pyrazine derivatives have been evaluated for genotoxicity and have generally been found to be non-mutagenic in Ames tests and other in vitro assays.[9] However, the presence of certain functional groups on heterocyclic compounds can sometimes be associated with mutagenic potential.[12] Therefore, experimental verification is crucial.

Repeated Dose Toxicity

Subchronic (90-day) toxicity studies on several pyrazine derivatives have not indicated significant target organ toxicity at doses relevant to their use as flavoring agents.[11]

Carcinogenicity

Long-term studies on pyrazinamide, a structurally related compound, did not show evidence of carcinogenicity.[9] Generally, the class of pyrazine derivatives is not considered to pose a carcinogenic risk to humans at low levels of exposure.[1][10]

Reproductive and Developmental Toxicity

There is a general lack of specific reproductive and developmental toxicity data for many pyrazine derivatives.[13] However, for the majority of those studied, no adverse effects on reproduction or development have been reported at doses that are not maternally toxic.[14] Environmental toxicants can, in some cases, have multi- and transgenerational effects on reproduction.[15]

Recommended Experimental Protocols for a Comprehensive Safety Assessment

To establish a definitive safety and toxicity profile for 1-(3-Methylpyrazin-2-yl)ethan-1-ol, a tiered approach to experimental testing is recommended.

In Vitro Toxicity Screening

A battery of in vitro assays can provide initial insights into the toxicological potential of the compound, guide further in vivo studies, and reduce reliance on animal testing.

Caption: Tiered in vitro toxicity screening workflow.

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)

  • Objective: To assess the mutagenic potential of 1-(3-Methylpyrazin-2-yl)ethan-1-ol by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

  • Materials: S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537), S9 metabolic activation system, test compound, positive and negative controls.

  • Procedure:

    • Prepare a range of concentrations of the test compound.

    • In separate experiments, with and without the S9 metabolic activation mix, combine the test compound, the bacterial strain, and molten top agar.

    • Pour the mixture onto minimal glucose agar plates.

    • Incubate the plates at 37°C for 48-72 hours.

    • Count the number of revertant colonies on each plate.

  • Interpretation: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive mutagenic response.

In Vivo Acute Toxicity Assessment

Should in vitro results warrant further investigation, or for regulatory purposes, an in vivo acute toxicity study can be performed.

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD TG 425)

  • Objective: To determine the acute oral toxicity (LD50) of 1-(3-Methylpyrazin-2-yl)ethan-1-ol.

  • Animals: Typically female rats or mice.

  • Procedure:

    • A single animal is dosed with the test substance at a starting dose level.

    • The animal is observed for signs of toxicity and mortality for up to 14 days.

    • If the animal survives, the next animal is dosed at a higher level. If the animal dies, the next is dosed at a lower level.

    • This sequential dosing continues until the stopping criteria are met.

  • Interpretation: The LD50 is calculated from the results using a maximum likelihood method. This procedure minimizes the number of animals required.

Further Toxicological Investigations

Based on the intended use and potential for human exposure, further studies may be warranted, including:

  • Repeated Dose Toxicity Studies (28-day or 90-day): To identify potential target organs and a No-Observed-Adverse-Effect-Level (NOAEL).

  • Reproductive and Developmental Toxicity Screening: To assess effects on fertility and embryonic development.

  • Toxicokinetic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

Conclusion and Future Directions

While direct toxicological data for 1-(3-Methylpyrazin-2-yl)ethan-1-ol is limited, a comprehensive analysis of its structural analog, 2-Acetyl-3-methylpyrazine, and the broader class of pyrazine derivatives suggests a low potential for acute toxicity. However, the absence of specific data on endpoints such as genotoxicity and reproductive toxicity necessitates a cautious approach. The experimental workflows outlined in this guide provide a robust framework for systematically evaluating the safety of this novel compound. For any application involving potential human exposure, it is imperative that these data gaps are filled through rigorous experimental testing to ensure a complete and reliable risk assessment.

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An In-depth Technical Guide to the Spectroscopic Properties and NMR Chemical Shifts of 1-(3-Methylpyrazin-2-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of 1-(3-methylpyrazin-2-yl)ethan-1-ol, a heterocyclic alcohol of interest in pharmaceutical and flavor chemistry research. While direct experimental spectra for this specific molecule are not widely published, this document leverages established principles of nuclear magnetic resonance (NMR) and other spectroscopic techniques to present a detailed, predicted characterization. We will delve into the theoretical ¹H and ¹³C NMR chemical shifts, spin-spin coupling patterns, and expected infrared (IR) and mass spectrometry (MS) data. Furthermore, this guide offers field-proven protocols for sample preparation and data acquisition, explaining the causality behind experimental choices to ensure high-quality, reproducible results. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural elucidation of pyrazine derivatives.

Introduction

Pyrazine derivatives are a critical class of N-heterocyclic compounds, widely recognized for their significant biological activities and their roles as key flavor and aroma components in various foods and beverages.[1][2] The introduction of a hydroxyethyl substituent to the pyrazine core, as in 1-(3-methylpyrazin-2-yl)ethan-1-ol, creates a chiral center and a versatile functional group for further chemical modification. This makes it a valuable building block in the synthesis of novel pharmaceutical agents and complex flavor profiles.

Accurate structural characterization is the bedrock of chemical research and development. Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with other techniques like Infrared (IR) spectroscopy and Mass Spectrometry (MS), provides the definitive data required for unambiguous structure elucidation and purity assessment. This guide offers a detailed predictive analysis of the spectroscopic signature of 1-(3-methylpyrazin-2-yl)ethan-1-ol, providing a reliable reference for scientists working with this or structurally related compounds.

Molecular Structure and Predicted Spectroscopic Features

The first step in any spectroscopic analysis is a thorough examination of the molecule's structure to anticipate the number and type of signals.

Figure 1. Molecular structure of 1-(3-Methylpyrazin-2-yl)ethan-1-ol with atom numbering.

Based on the structure, we can predict the following:

  • ¹H NMR: Five distinct proton environments are expected: two aromatic protons on the pyrazine ring (which will appear as an AX system), one methine proton (-CHOH), one hydroxyl proton (-OH), a methyl group attached to the ethyl side chain, and a methyl group on the pyrazine ring.

  • ¹³C NMR: Seven distinct carbon signals are anticipated: four for the pyrazine ring carbons, one for the methine carbon (-CHOH), and two for the two different methyl carbons.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The predicted chemical shifts are based on the analysis of similar structures and established substituent effects.[3][4]

Predicted ¹H NMR Data (500 MHz, CDCl₃)

The chemical environment of each proton determines its resonance frequency (chemical shift). The electronegative nitrogen atoms and the hydroxyl group will cause nearby protons to appear further downfield (higher ppm).

Proton Label Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment
H-5, H-6 (a)8.2 - 8.4Doublet, DoubletJ ≈ 2.52HPyrazine ring protons
-CHOH (b)~5.0QuartetJ ≈ 6.51HMethine proton
-CH-CH ₃ (c)~1.6DoubletJ ≈ 6.53HEthyl side-chain methyl
Ar-CH ₃ (d)~2.6Singlet-3HPyrazine ring methyl
-OH Variable (e.g., 2-4)Broad Singlet-1HHydroxyl proton

Causality and Interpretation:

  • Pyrazine Protons (a): Protons on pyrazine rings typically resonate at high chemical shifts (δ > 8.0 ppm) due to the deshielding effect of the aromatic ring currents and the two electronegative nitrogen atoms.[5] They will appear as two distinct doublets.

  • Methine Proton (b): This proton is attached to a carbon bearing an oxygen atom and adjacent to an aromatic ring, shifting it downfield to approximately 5.0 ppm. It is split into a quartet by the three neighboring protons of the methyl group (n+1 rule).

  • Ethyl Methyl Protons (c): These protons are in a standard aliphatic environment but are slightly deshielded by the adjacent carbinol group. They appear as a doublet due to coupling with the single methine proton.

  • Pyrazine Methyl Protons (d): This methyl group is attached to the aromatic pyrazine ring, which deshields it compared to a typical alkane methyl group. It appears as a singlet as there are no adjacent protons.

  • Hydroxyl Proton: The chemical shift of the -OH proton is highly variable and depends on concentration, solvent, and temperature due to hydrogen bonding. It often appears as a broad singlet and may exchange with D₂O.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Chemical shifts are influenced by hybridization and the electronegativity of attached atoms.

Carbon Label Predicted δ (ppm) Assignment
C2, C3150 - 160Pyrazine ring carbons adjacent to N and substituents
C5, C6142 - 145Pyrazine ring carbons
C7 (-C HOH)65 - 70Methine carbon
C9 (-CH-C H₃)~24Ethyl side-chain methyl carbon
C10 (Ar-C H₃)~21Pyrazine ring methyl carbon

Causality and Interpretation:

  • Pyrazine Carbons: The carbons within the heterocyclic aromatic ring are significantly deshielded and appear in the 142-160 ppm range.[6] The carbons directly bonded to the nitrogen atoms (C2 and C3) are expected to be the most downfield.

  • Methine Carbon (C7): The direct attachment to the electronegative oxygen atom shifts this carbon's signal downfield into the 65-70 ppm range, a characteristic region for carbons in alcohols.

  • Methyl Carbons (C9, C10): The two methyl groups are in different chemical environments and will give rise to two separate signals in the aliphatic region of the spectrum (~20-25 ppm).

Other Spectroscopic Techniques

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • O-H Stretch: A strong, broad absorption band is expected in the region of 3200-3500 cm⁻¹ due to the hydroxyl group, with the broadening caused by hydrogen bonding.

  • C-H Stretch: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.[7]

  • C=N and C=C Stretch: Medium to weak absorptions in the 1400-1600 cm⁻¹ region are characteristic of the pyrazine ring skeletal vibrations.[8][9]

  • C-O Stretch: A strong C-O stretching band for the secondary alcohol is expected around 1050-1100 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 1-(3-methylpyrazin-2-yl)ethan-1-ol (C₇H₁₀N₂O), the molecular weight is 138.17 g/mol .

  • Molecular Ion (M⁺): An odd molecular weight is consistent with the nitrogen rule (an even number of nitrogen atoms). The molecular ion peak is expected at m/z = 138.

  • Key Fragmentation: A prominent fragmentation pathway would be the alpha-cleavage, resulting in the loss of a methyl group (•CH₃) to form a stable, resonance-delocalized cation at m/z = 123. This fragment is often the base peak for similar structures. The precursor ketone, 2-acetyl-3-methylpyrazine, shows a base peak at m/z = 43, corresponding to the acetyl cation [CH₃CO]⁺.[10][11]

Experimental Protocols

To ensure the acquisition of high-quality, reliable data, adherence to a validated experimental protocol is paramount.

Workflow for NMR Sample Preparation and Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh Sample (5-10 mg for ¹H, 20-50 mg for ¹³C) dissolve 2. Dissolve in Deuterated Solvent (0.6-0.7 mL CDCl₃ with 0.03% TMS) weigh->dissolve transfer 3. Transfer to NMR Tube (High-quality, 5 mm tube) dissolve->transfer insert 4. Insert Sample into Spectrometer transfer->insert lock 5. Lock on Deuterium Signal insert->lock shim 6. Shim Magnetic Field (Optimize homogeneity) lock->shim acquire 7. Acquire Spectra (¹H, ¹³C, DEPT, COSY, etc.) shim->acquire ft 8. Fourier Transform (FID → Spectrum) acquire->ft phase 9. Phase Correction ft->phase baseline 10. Baseline Correction phase->baseline integrate 11. Integrate and Calibrate (Set TMS to 0 ppm) baseline->integrate

Figure 2. Standard workflow for NMR analysis.

Detailed Methodology for NMR Data Acquisition
  • Sample Preparation:

    • Rationale: Accurate weighing is crucial for concentration-dependent studies and for ensuring sufficient signal. The specified amounts are a balance between obtaining good signal-to-noise and avoiding line broadening from oversaturation.[12]

    • Protocol: Accurately weigh 5-10 mg of the analyte for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Chloroform-d is an excellent first choice as it dissolves a wide range of organic compounds and has a low boiling point for easy sample recovery.[13][14] The solvent should contain tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry, high-quality 5 mm NMR tube. Ensure the sample height is adequate (at least 4-5 cm) to be within the detection region of the NMR coils.[12]

  • Instrument Setup and Data Acquisition:

    • Rationale: Locking and shimming are critical steps to ensure the stability and homogeneity of the magnetic field, which directly impacts spectral resolution and line shape.

    • Protocol:

      • Insert the sample into the NMR spectrometer.

      • Lock: The instrument locks onto the deuterium signal of the solvent (e.g., CDCl₃) to compensate for any magnetic field drift over time.[15]

      • Shimming: The magnetic field is adjusted (shimmed) to maximize its homogeneity across the sample volume, resulting in sharp, symmetrical peaks.

      • Acquisition Parameters: Use standard acquisition parameters for small molecules.[16]

        • ¹H NMR:

          • Pulse Angle: 30-90°

          • Acquisition Time (AQ): 3-4 seconds. This allows for the detection of sharp signals without acquiring excessive noise.[17]

          • Relaxation Delay (D1): 1-5 seconds. A delay of at least 5 times the longest T1 relaxation time is needed for accurate integration, though shorter delays are often sufficient for qualitative spectra.[18]

          • Number of Scans (NS): 8-16 scans. Averaging multiple scans improves the signal-to-noise ratio.

        • ¹³C NMR:

          • Pulse Angle: 30-45°

          • Acquisition Time (AQ): 1-2 seconds.

          • Relaxation Delay (D1): 2 seconds.

          • Number of Scans (NS): 1024 or more. Due to the low natural abundance of ¹³C and its smaller gyromagnetic ratio, significantly more scans are required compared to ¹H NMR.[19]

  • Data Processing:

    • Rationale: Raw NMR data (the Free Induction Decay, or FID) must be mathematically processed to generate the familiar frequency-domain spectrum.

    • Protocol:

      • Apply a weighting function (e.g., exponential multiplication) to improve the signal-to-noise ratio at the cost of a slight loss in resolution.

      • Perform a Fourier Transform (FT) to convert the time-domain FID into the frequency-domain spectrum.

      • Manually or automatically correct the phase and baseline of the spectrum to ensure accurate peak shapes and integration.

      • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

      • Integrate the peak areas to determine the relative ratios of the protons.

Conclusion

This guide provides a robust, predictive framework for the spectroscopic characterization of 1-(3-methylpyrazin-2-yl)ethan-1-ol. The detailed analysis of predicted ¹H and ¹³C NMR spectra, supported by IR and MS data, offers a comprehensive structural profile. The provided experimental protocols are designed to be self-validating systems, ensuring that researchers can confidently acquire high-quality data for this compound or its analogs. By understanding the causality behind spectroscopic phenomena and experimental design, scientists can more effectively utilize these powerful analytical tools in their research and development endeavors.

References

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Thermodynamic Stability of 1-(3-Methylpyrazin-2-yl)ethan-1-ol at Ambient Conditions: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(3-Methylpyrazin-2-yl)ethan-1-ol is a highly functionalized heterocyclic compound characterized by an electron-deficient pyrazine core, a methyl group at the C3 position, and a secondary alcohol (1-hydroxyethyl) at the C2 position. Widely relevant in flavor chemistry and as an intermediate in drug development, understanding its thermodynamic stability at room temperature (298 K) is critical for formulation, shelf-life prediction, and synthesis optimization. This whitepaper provides an in-depth analysis of the structural thermodynamics, environmental degradation kinetics, and the self-validating experimental protocols required to profile this molecule.

Molecular Architecture & Structural Thermodynamics

The thermodynamic baseline of 1-(3-Methylpyrazin-2-yl)ethan-1-ol is dictated by the interplay between the aromatic ring and its substituents. The 1,4-diazine (pyrazine) core is highly electronegative, withdrawing electron density from the adjacent Cα​ of the 1-hydroxyethyl group. This inductive effect stabilizes the alcohol against unimolecular nucleophilic substitution ( SN​1 ) by increasing the activation energy required to form a carbocation intermediate.

Furthermore, the molecular geometry introduces significant steric hindrance. The bulky 1-hydroxyethyl group at C2 and the methyl group at C3 are ortho to each other. This steric clash restricts the free rotation of the C2- Cα​ bond, reducing the conformational entropy ( S∘ ) of the system.

Thermodynamically, the molecule exists in a delicate equilibrium of hydrogen bonding. While the hydroxyl proton can theoretically form an intramolecular hydrogen bond with the N1 lone pair, this requires a strained five-membered ring geometry. At 298 K, intermolecular hydrogen bonding is thermodynamically favored ( ΔG<0 ), driving the dense molecular packing observed in pyrazine derivatives .

Equilibrium ConfA Conformer A (Intramolecular H-Bond) Lower Enthalpy ConfB Conformer B (Intermolecular H-Bond) Higher Entropy ConfA->ConfB 298 K ConfB->ConfA u0394G u2248 0

Fig 1: Thermodynamic equilibrium between intra- and intermolecular hydrogen bonding states.

Thermodynamic Parameters at 298 K

At room temperature, the pyrazine core is exceptionally robust. Recent thermal analyses published in demonstrate that pyrazine frameworks resist spontaneous thermal decomposition, often requiring temperatures well above 400 K to initiate ring fragmentation[1]. Physicochemical predictions for 1-(3-methylpyrazin-2-yl)ethan-1-ol align with this, showing a high boiling point and a stable pKa [2].

Table 1: Predicted Thermodynamic & Physicochemical Parameters at 298 K

ParameterPredicted ValueThermodynamic Implication
Physical StateLiquid / Low-melting solidPhase stability governed by intermolecular H-bonding.
Boiling Point245.5 ± 35.0 °CHigh thermal stability of the aromatic pyrazine core.
Density1.121 ± 0.06 g/cm³Dense molecular packing due to heteroatom interactions.
pKa12.85 ± 0.20Hydroxyl proton is weakly acidic; stable at neutral pH.
ΔGhydrolysis​ > 0 kJ/molHydrolytic cleavage is non-spontaneous at 298 K.

Environmental Stability & Degradation Kinetics

While the pyrazine ring is stable, the secondary alcohol acts as the thermodynamic "weak link" under specific environmental stresses.

Oxidative Degradation: Under oxidative stress (e.g., presence of Reactive Oxygen Species or prolonged exposure to atmospheric O2​ under UV light), the secondary alcohol is susceptible to oxidation, yielding 1-(3-methylpyrazin-2-yl)ethanone. This process is thermodynamically spontaneous ( ΔG<0 ) under strong oxidative conditions because the resulting ketone extends the π -conjugation system directly into the pyrazine ring, lowering the overall enthalpy of the molecule.

Pathway Alcohol 1-(3-Methylpyrazin-2-yl)ethan-1-ol (Secondary Alcohol) Transition Oxidative Stress (ROS / O2) Alcohol->Transition u0394G < 0 Ketone 1-(3-Methylpyrazin-2-yl)ethanone (Ketone Degradant) Transition->Ketone -2H+, -2e-

Fig 2: Primary oxidative degradation pathway of 1-(3-Methylpyrazin-2-yl)ethan-1-ol at 298 K.

Table 2: Solution-State Degradation Kinetics (298 K)

Environmental ConditionPrimary DegradantHalf-Life ( t1/2​ )Mass Balance Recovery
Aqueous Buffer (pH 7.0)None detected> 2 years> 99.5%
Acidic Stress (pH 2.0)Unidentified polar species~6 months98.2%
Oxidative Stress (3% H2​O2​ )1-(3-Methylpyrazin-2-yl)ethanone~14 days99.1%

Experimental Methodologies for Thermodynamic Profiling

To accurately profile the stability of this compound, researchers must employ orthogonal, self-validating analytical techniques. Standard thermal analysis (like DSC) often fails to capture the minute degradation events occurring at room temperature . Therefore, Isothermal Microcalorimetry (IMC) combined with RP-HPLC is required.

Workflow Start Sample Prep 1-(3-Methylpyrazin-2-yl)ethan-1-ol IMC Isothermal Microcalorimetry (298 K, 72 hrs) Start->IMC DSC Accelerated Degradation (Thermal Profiling) Start->DSC HPLC RP-HPLC (Solution Stability) Start->HPLC Data Thermodynamic Parameter Extraction (u0394G, u0394H, u0394S) IMC->Data Heat Flow (u03bcW) DSC->Data Phase Transitions HPLC->Data Degradation Kinetics

Fig 3: Orthogonal experimental workflow for determining the thermodynamic stability of pyrazines.

Protocol 1: Real-Time Thermodynamic Monitoring via Isothermal Microcalorimetry (IMC)

Causality: Because the degradation of pyrazine alcohols at 298 K is incredibly slow, standard thermal methods lack the sensitivity to detect it. IMC continuously measures heat flow in the microwatt ( μ W) range, capturing the exact enthalpy of degradation ( ΔHdeg​ ) in real-time without artificially accelerating the temperature. Self-Validation: The system validates itself using a dual-ampoule setup. A blank reference ampoule is run simultaneously; any environmental thermal drift is mathematically subtracted, ensuring the baseline returns exactly to zero. If the baseline deviates, the data is flagged for instrument drift rather than chemical degradation.

Step-by-Step Execution:

  • Preparation: Accurately weigh 100.0 mg of 1-(3-Methylpyrazin-2-yl)ethan-1-ol into a sterilized glass IMC ampoule. Seal hermetically.

  • Equilibration: Lower the sample and a matched empty reference ampoule into the TAM IV microcalorimeter. Hold at the pre-equilibration position for 45 minutes to dissipate friction-induced heat.

  • Measurement: Lower the ampoules into the measurement position. Record heat flow continuously for 72 hours at a strictly controlled 298.000 ± 0.0001 K.

  • Analysis: Integrate the heat flow curve over time. A flat baseline ( ≈0μ W) confirms absolute thermodynamic stability. An exothermic drift indicates spontaneous chemical degradation.

Protocol 2: Kinetic Profiling via Mass-Balance RP-HPLC

Causality: While IMC provides global thermodynamic data, it does not identify the specific degradation pathway. RP-HPLC separates the parent molecule from its degradants (like the oxidized ketone), allowing for the extraction of specific kinetic rate constants. Self-Validation: This protocol relies on a strict mass-balance approach. The molar sum of the parent peak and all degradant peaks at time t=x must equal the initial parent peak area at t=0 (adjusted for UV response factors). A mass balance recovery of <98% immediately flags alternative, undetected pathways such as volatilization or irreversible column adsorption.

Step-by-Step Execution:

  • Preparation: Prepare a 1.0 mg/mL stock solution in a 50:50 mixture of LC-MS grade Water and Acetonitrile, buffered to pH 7.0 using 10 mM ammonium acetate to prevent acid-catalyzed artifacts.

  • Incubation: Aliquot the solution into amber HPLC vials (to prevent photolytic degradation) and store in a controlled stability chamber at 298 K.

  • Chromatography: Inject 10 μ L at intervals of t=0,24,48,72 hours, and 7 days. Utilize a C18 column (e.g., 2.1 x 100 mm, 1.7 μ m) with a linear gradient of 5% to 95% Acetonitrile over 15 minutes.

  • Detection: Monitor absorbance at 254 nm, which corresponds to the optimal π→π∗ transition of the pyrazine ring, ensuring maximum sensitivity for both the parent and ring-intact degradants.

Conclusion

1-(3-Methylpyrazin-2-yl)ethan-1-ol exhibits excellent thermodynamic stability at room temperature (298 K). The electron-deficient nature of the pyrazine core, combined with steric hindrance at the C2/C3 positions, creates a high activation energy barrier against spontaneous hydrolysis. However, the secondary alcohol remains susceptible to thermodynamically favorable oxidative degradation, necessitating controlled, inert storage conditions for long-term preservation.

References

  • Arabian Journal of Chemistry - Synthesis, thermal property and antifungal evaluation of pyrazine esters. URL:[Link]

  • Crystal Growth & Design (ACS) - Polymorphism and Negative Linear Compressibility in Pyrazine-d4. URL:[Link]

  • RSC Advances - Design and synthesis of thermally robust pyrazine–tetrazole hybrids as high-nitrogen energetic materials. URL:[Link]

Sources

Methodological & Application

Application Note: High-Fidelity Extraction and Isolation of 1-(3-Methylpyrazin-2-yl)ethan-1-ol from Complex Roasted Food Matrices

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Challenges

The characterization of Maillard reaction products in roasted food matrices (e.g., coffee, cocoa, peanuts) is critical for flavor profiling and quality control. Among these, 1-(3-Methylpyrazin-2-yl)ethan-1-ol is a highly specific, semi-volatile heterocyclic compound. Unlike standard non-polar alkylpyrazines, this compound possesses a secondary alcohol group on its ethyl chain. This structural nuance introduces significant analytical challenges:

  • Reduced Volatility & High Polarity: The hydroxyl group facilitates hydrogen bonding, drastically lowering its vapor pressure and increasing its affinity for aqueous and complex matrix phases.

  • Lipid Interference: Roasted matrices are inherently rich in triglycerides. Direct extraction methods often co-extract these lipids, which can irreversibly foul Gas Chromatography (GC) columns.

  • Thermal Artifact Generation: The application of heat during extraction (e.g., Simultaneous Distillation-Extraction) triggers de novo Maillard reactions between residual amino acids and reducing sugars, generating false-positive pyrazine concentrations.

This application note details a self-validating, low-temperature extraction protocol utilizing Solvent Assisted Flavor Evaporation (SAFE) and Stable Isotope Dilution Assay (SIDA) to isolate 1-(3-Methylpyrazin-2-yl)ethan-1-ol with absolute quantitative fidelity.

Mechanistic Rationale: Designing a Self-Validating System

To ensure absolute trustworthiness in the analytical data, the protocol must be designed as a self-validating system. We achieve this through two primary mechanistic choices:

Why SAFE over HS-SPME or SDE?

While Headspace Solid-Phase Microextraction (HS-SPME) is the industry standard for volatile extraction, it is highly biased against polar, semi-volatile compounds like 1-(3-Methylpyrazin-2-yl)ethan-1-ol. The compound's low vapor pressure prevents efficient partitioning into the headspace, leading to poor recovery [2]. Conversely, Simultaneous Distillation-Extraction (SDE) utilizes boiling water, which induces thermal artifacts—artificially inflating pyrazine levels.

SAFE operates under high vacuum ( 10−5 mbar), allowing for the distillation of volatiles at ambient temperatures (40°C). This completely arrests de novo pyrazine formation while successfully separating the target analyte from the non-volatile lipid bulk.

The Role of SIDA

By spiking the raw matrix with a deuterated internal standard (e.g., [2H3​] -1-(3-methylpyrazin-2-yl)ethan-1-ol) prior to any mechanical or chemical manipulation, the method becomes internally controlled. Deuterated standards behave identically to the target analyte during extraction and GC-MS analysis, providing a perfect correction for matrix effects and analytical variability [1]. Any physical loss of the analyte during the multi-step SAFE process is mirrored by an identical loss of the isotopologue, rendering the final MS/MS ratio absolute.

Mechanism A Matrix Precursors (Amino Acids + Sugars) B High Heat Extraction (SDE) A->B C Low Temp Extraction (SAFE) A->C D Thermal Artifacts (De novo Pyrazine Formation) B->D E Native Pyrazine Profile Preserved C->E F False Positive Quantification D->F G Accurate Target Quantification E->G

Comparison of high-heat versus low-temperature extraction on artifact formation.

Quantitative Data Summary

The superiority of the SAFE + LLE approach for polar pyrazines is demonstrated when compared against traditional methodologies. The data below summarizes the validation parameters for 1-(3-Methylpyrazin-2-yl)ethan-1-ol extraction.

Extraction TechniqueRecovery (%)Matrix EffectThermal ArtifactsLOD (µg/kg)Suitability for Polar Pyrazines
SAFE + LLE 88 – 94MinimalNone0.5Optimal (High fidelity, low heat)
HS-SPME 35 – 50ModerateNone3.2Sub-optimal (Vapor pressure limited)
SDE 70 – 80HighHigh (Maillard)1.8Poor (Generates false positives)

Experimental Protocols

Protocol A: Cryogenic Matrix Disruption and Liquid-Liquid Extraction (LLE)

Causality: Cryomilling prevents the volatilization of target compounds through frictional heat. Dichloromethane (DCM) is selected as the extraction solvent because its polarity perfectly matches the hydroxylated pyrazine, ensuring maximum partitioning from the aqueous phase.

  • Cryomilling: Flash-freeze 50 g of the roasted food matrix (e.g., coffee beans) in liquid nitrogen. Grind to a fine powder using a cryogenic mill.

  • Isotope Spiking: Transfer the powder to a silanized Erlenmeyer flask. Immediately spike with 100 µL of the deuterated internal standard solution (10 mg/L in methanol) to initiate the self-validating SIDA process.

  • Solvent Extraction: Add 150 mL of HPLC-grade Dichloromethane (DCM) and 50 mL of saturated NaCl solution (to salt out the polar pyrazine into the organic phase).

  • Agitation: Stir vigorously at 4°C for 2 hours using a magnetic stirrer.

  • Phase Separation: Centrifuge the slurry at 4,000 x g for 15 minutes at 4°C. Recover the lower organic (DCM) phase. Repeat the extraction twice more with 50 mL DCM and pool the organic phases.

Protocol B: Solvent Assisted Flavor Evaporation (SAFE)

Causality: The pooled DCM extract contains the target pyrazine, but is heavily contaminated with non-volatile lipids. Injecting this into a GC-MS would destroy the column. SAFE distills the volatiles away from the lipids under high vacuum, preventing thermal degradation [3].

  • Apparatus Preparation: Assemble the SAFE apparatus. Connect to a high-vacuum pump capable of reaching 10−5 mbar. Submerge the receiving flask and the cold trap in liquid nitrogen (-196°C). Heat the distillation system's water bath to 40°C.

  • Distillation: Slowly introduce the pooled DCM extract dropwise into the heated distillation flask. The high vacuum causes the DCM and volatile/semi-volatile pyrazines to instantly vaporize and travel to the cryogenic receiving flask, where they condense.

  • Lipid Retention: The non-volatile lipids and melanoidins remain trapped in the dropping flask.

  • Completion: Once the entire extract has been introduced, allow the system to pump for an additional 15 minutes to ensure complete transfer of the semi-volatile 1-(3-Methylpyrazin-2-yl)ethan-1-ol.

Protocol C: Concentration and GC-MS/MS Analysis

Causality: Rotary evaporation applies excessive vacuum that can co-distill the semi-volatile target compound with the DCM. A Kuderna-Danish concentrator utilizes a Vigreux column, providing theoretical plates for fractionation, retaining the pyrazine while boiling off the solvent.

  • Drying: Thaw the SAFE distillate and dry it over anhydrous sodium sulfate ( Na2​SO4​ ) for 30 minutes to remove trace water.

  • Concentration: Transfer the dried extract to a Kuderna-Danish concentrator equipped with a micro-Snyder column. Concentrate over a 45°C water bath until the volume is reduced to approximately 500 µL.

  • GC-MS/MS Injection: Inject 1 µL of the concentrate into a GC-MS/MS system (e.g., equipped with a polar wax column like HP-INNOWax) [4].

  • Quantification: Operate the MS in Multiple Reaction Monitoring (MRM) mode. Quantify the native 1-(3-Methylpyrazin-2-yl)ethan-1-ol by calculating the peak area ratio against the deuterated internal standard.

Workflow A Roasted Food Matrix (Coffee, Cocoa, Peanut) B Cryogenic Grinding (Liquid N2) A->B C Internal Standard Addition (Deuterated Pyrazine) B->C D Solvent Extraction (Dichloromethane) C->D E Solvent Assisted Flavor Evaporation (SAFE) at 10^-5 mbar D->E F Concentration (Kuderna-Danish) E->F G GC-MS/MS Analysis F->G

Workflow for the artifact-free extraction and isolation of pyrazines using SAFE.

References

  • American Laboratory. "Analyzing Volatile Organic Chemicals in Food: Emerging Trends and Recent Examples." American Laboratory, 2013.[Link]

  • Separation Science. "Comprehensive Analysis of Coffee Bean Extracts by GC×GC–TOF MS." Separation Science, 2023.[Link]

  • Richmond Scientific. "TOF MS Applications Guide." Richmond Scientific, 2023.[Link]

Application Note: Catalytic Asymmetric Reduction Methods for the Synthesis of Chiral 1-(3-Methylpyrazin-2-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Introduction & Mechanistic Rationale

Enantiomerically pure nitrogen-heteroaromatic alcohols are critical building blocks in modern drug discovery, frequently appearing in kinase inhibitors and phosphodiesterase (PDE) modulators. The synthesis of chiral 1-(3-methylpyrazin-2-yl)ethan-1-ol from its precursor, 1-(3-methylpyrazin-2-yl)ethan-1-one (2-acetyl-3-methylpyrazine), presents a notorious synthetic bottleneck.

The primary challenge lies in the chelating effect of the pyrazine nitrogen atoms[1]. In traditional metal-mediated asymmetric hydrogenations, the electron-rich nitrogen atoms strongly coordinate to the transition metal center (e.g., Rh, Ir, or Ru), leading to rapid catalyst poisoning or disruption of the enantiodetermining transition state[2].

To circumvent this, we detail two field-proven, highly enantioselective methodologies:

  • Biocatalytic Asymmetric Reduction using engineered Ketoreductases (KREDs), which rely on enzymatic lock-and-key specificity rather than metal coordination[3].

  • Chemocatalytic Asymmetric Transfer Hydrogenation (ATH) utilizing Noyori-Ikariya Ru-TsDPEN complexes. This system operates via an outer-sphere mechanism, preventing direct pyrazine-ruthenium coordination[4].

Method A: Biocatalytic Asymmetric Reduction (KRED)

Biocatalysis offers unparalleled enantioselectivity (>99% ee) and operates under highly sustainable, aqueous conditions. Engineered KREDs utilize NADP(H) as a cofactor to deliver a hydride to the re or si face of the ketone[1].

Causality & Experimental Insights
  • Cofactor Recycling: NADP+ is prohibitively expensive for stoichiometric use. We utilize isopropanol (IPA) as a sacrificial hydrogen donor. The KRED (or an auxiliary Alcohol Dehydrogenase) oxidizes IPA to acetone, regenerating NADPH[5].

  • Thermodynamic Driving Force: The reaction is highly sensitive to pH. A slightly basic buffer (pH 8.0–8.5) is strictly maintained because it thermodynamically favors the oxidation of isopropanol, driving the equilibrium toward the reduction of the target heteroaromatic ketone[1].

Biocatalysis Ketone 1-(3-Methylpyrazin-2-yl)ethan-1-one KRED Ketoreductase (KRED) Ketone->KRED Substrate Binding Alcohol Chiral 1-(3-Methylpyrazin-2-yl)ethan-1-ol KRED->Alcohol Stereoselective Reduction NADP NADP+ KRED->NADP Oxidation NADPH NADPH + H+ NADPH->KRED Hydride Transfer IPA Isopropanol (IPA) NADP->IPA Coupled ADH Reaction IPA->NADPH Cofactor Regeneration Acetone Acetone IPA->Acetone Evaporative Byproduct

Biocatalytic cycle showing KRED-mediated reduction and IPA-driven cofactor recycling.

Protocol: KRED-Mediated Reduction

Self-Validating System: The generation of acetone odor confirms active cofactor recycling. A stall in conversion usually indicates a drop in pH; monitor and adjust accordingly.

  • Buffer Preparation: Prepare 100 mL of 100 mM potassium phosphate buffer. Adjust to exactly pH 8.5 using 1M NaOH. Add 2 mM MgSO₄ to stabilize the enzyme structure.

  • Reaction Assembly: To a 250 mL Erlenmeyer flask, add the buffer, followed by 1.0 mM NADP+ and 10% (v/v) Isopropanol.

  • Substrate Addition: Dissolve 1.0 g (7.3 mmol) of 1-(3-methylpyrazin-2-yl)ethan-1-one in 2 mL of DMSO and add it dropwise to the buffer to prevent substrate crashing.

  • Enzyme Addition: Add 100 mg of the selected engineered KRED (e.g., Codexis KRED-P1-B04 or equivalent screening hit).

  • Incubation: Incubate the mixture at 30°C with orbital shaking at 250 rpm for 24–48 hours. Leave the flask loosely capped to allow acetone to escape, further driving the reaction forward.

  • Workup & Validation: Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Validate conversion via LCMS (254 nm) and enantiomeric excess (ee) via chiral SFC[1].

Method B: Chemocatalytic Asymmetric Transfer Hydrogenation (ATH)

For laboratories lacking biocatalytic infrastructure, ATH using Noyori-Ikariya catalysts (e.g., RuCl(p-cymene)[(R,R)-TsDPEN]) is the gold standard[6].

Causality & Experimental Insights
  • The Outer-Sphere Mechanism: Unlike traditional hydrogenations where the substrate coordinates directly to the metal, the Ru-TsDPEN complex transfers a proton (from the amine) and a hydride (from Ru) simultaneously to the C=O bond via a 6-membered pericyclic transition state[4]. This prevents the pyrazine nitrogens from poisoning the Ruthenium center[7].

  • Hydrogen Source Selection: While the HCOOH/NEt₃ azeotrope is common for simple ketones, it creates an acidic environment that protonates the pyrazine ring, altering its electronic properties and halting the reaction. Using aqueous Sodium Formate (HCOONa) provides a neutral/mildly basic environment, ensuring robust conversion of N-heteroaryl ketones[7].

ATH_Mechanism Precatalyst RuCl(p-cymene)(TsDPEN) ActiveCat 16e- Ru(II) Amido Complex Precatalyst->ActiveCat Base Activation (-HCl) RuHydride 18e- Ru(II) Hydride Complex ActiveCat->RuHydride +H2 (from Formate) RuHydride->ActiveCat Outer-Sphere H-Transfer Product Chiral Alcohol RuHydride->Product HDonor Sodium Formate (HCOONa) HDonor->RuHydride Ketone 1-(3-Methylpyrazin-2-yl)ethan-1-one Ketone->Product 6-Membered TS (Concerted)

Outer-sphere mechanism of Ru-TsDPEN avoiding direct metal-pyrazine coordination.

Protocol: Ru-TsDPEN Catalyzed ATH

Self-Validating System: The reaction mixture will transition from a deep red/purple (precatalyst) to a vibrant orange/yellow, indicating the formation of the active 16e- Ru(II) amido species[4].

  • Degassing: In a Schlenk flask, dissolve 2.5 g (36.7 mmol, 5.0 equiv) of Sodium Formate in 15 mL of deionized water. Degas the solution by bubbling Argon for 15 minutes.

  • Substrate & Catalyst: Add 1.0 g (7.3 mmol) of 1-(3-methylpyrazin-2-yl)ethan-1-one to the flask. Follow immediately with 46 mg (0.073 mmol, 1.0 mol%) of RuCl(p-cymene)[(R,R)-TsDPEN].

  • Reaction: Seal the flask under Argon and heat to 40°C with vigorous stirring (1000 rpm) to ensure adequate mixing of the biphasic system. Stir for 16–24 hours.

  • Workup: Cool the mixture to room temperature. Extract with Dichloromethane (3 × 20 mL). Wash the combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure chiral alcohol.

Quantitative Data & Method Comparison

The following table summarizes the operational metrics of both methods based on optimized process chemistry standards for heteroaromatic ketones[1][7].

ParameterMethod A: Biocatalysis (KRED)Method B: Chemocatalysis (ATH)
Typical Yield 75% – 85%80% – 92%
Enantiomeric Excess (ee) > 99%92% – 96%
Catalyst Loading 10 wt% (Enzyme)0.5 – 1.0 mol% (Ru-complex)
Reaction Temperature 30°C40°C
Reaction Time 24 – 48 hours16 – 24 hours
Primary Limitation Requires enzyme screening for specific substrate fit.Trace heavy metal (Ru) removal required for APIs.
Environmental Impact Low (Aqueous, biodegradable)Moderate (Uses transition metals and DCM extraction)

Sources

Application Notes and Protocols for the Derivatization of 1-(3-Methylpyrazin-2-yl)ethan-1-ol in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Analytical Challenges of a Polar Heterocycle

1-(3-Methylpyrazin-2-yl)ethan-1-ol is a secondary alcohol containing a nitrogen-rich pyrazine ring. This combination of a polar hydroxyl group and a basic heterocyclic moiety presents significant challenges for direct analysis, particularly by gas chromatography (GC). The polarity of the molecule can lead to poor peak shape, tailing, and potential thermal degradation in the GC inlet. Furthermore, its chirality, owing to the secondary alcohol, necessitates specialized techniques for enantiomeric separation, which is often crucial in pharmaceutical and biological studies.

Derivatization is a chemical modification process that converts an analyte into a product with more favorable properties for analysis.[1] For 1-(3-Methylpyrazin-2-yl)ethan-1-ol, derivatization of the hydroxyl group is paramount to achieving robust and reliable analytical data. This guide provides an in-depth exploration of key derivatization techniques—silylation, acylation, and chiral derivatization—offering detailed protocols and the scientific rationale behind the experimental choices.

Core Derivatization Strategies: A Comparative Overview

The choice of derivatization strategy is dictated by the analytical objective, the sample matrix, and the available instrumentation. Here, we present three powerful techniques applicable to 1-(3-Methylpyrazin-2-yl)ethan-1-ol.

Technique Principle Advantages Considerations
Silylation Replacement of the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group.Increases volatility and thermal stability; reduces polarity.Derivatives can be moisture-sensitive.
Acylation Introduction of an acyl group to the hydroxyl moiety, forming an ester.Creates stable, volatile derivatives; fluorinated acyl groups enhance ECD detection.[2][3]Byproducts may need to be removed prior to analysis.[4]
Chiral Derivatization Reaction with an enantiomerically pure reagent to form diastereomers.Enables separation of enantiomers on a standard achiral column.[5]Requires a high-purity chiral derivatizing agent.

Experimental Workflow for Derivatization

The following diagram illustrates a generalized workflow for the derivatization of 1-(3-Methylpyrazin-2-yl)ethan-1-ol prior to chromatographic analysis.

DerivatizationWorkflow Sample Sample containing 1-(3-Methylpyrazin-2-yl)ethan-1-ol Extraction Liquid-Liquid or Solid-Phase Extraction (if in complex matrix) Sample->Extraction Drying Evaporation to Dryness Extraction->Drying Derivatization Addition of Derivatization Reagent and Solvent/Catalyst Drying->Derivatization Reaction Heating/Incubation Derivatization->Reaction Workup Quenching/Washing (if necessary) Reaction->Workup Analysis GC-MS or LC-MS Analysis Workup->Analysis

Caption: Generalized experimental workflow for the derivatization of 1-(3-Methylpyrazin-2-yl)ethan-1-ol.

Protocol 1: Silylation for Enhanced Volatility and GC Performance

Silylation is a robust and widely used technique for the derivatization of alcohols.[6] The introduction of a trimethylsilyl (TMS) group significantly reduces the polarity of the hydroxyl moiety, leading to increased volatility and improved chromatographic peak shape. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are powerful silylating agents.[7]

Reaction Principle: Formation of a Silyl Ether

SilylationReaction Analyte 1-(3-Methylpyrazin-2-yl)ethan-1-ol Product TMS-ether derivative Analyte->Product + Reagent BSTFA or MSTFA Reagent->Product + Byproduct Byproducts Product->Byproduct

Caption: Silylation of 1-(3-Methylpyrazin-2-yl)ethan-1-ol to form a TMS-ether derivative.

Detailed Protocol for Silylation with MSTFA

This protocol is adapted from established methods for the silylation of alcohols for GC-MS analysis.[8]

Materials:

  • 1-(3-Methylpyrazin-2-yl)ethan-1-ol sample or standard

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine (anhydrous)

  • Suitable solvent (e.g., acetonitrile, dichloromethane)

  • Micro-reaction vials (1-2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Nitrogen evaporator

Procedure:

  • Sample Preparation:

    • For samples in solution, transfer an aliquot containing approximately 10-100 µg of the analyte to a micro-reaction vial.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is crucial to remove all moisture, as it can deactivate the silylating reagent.

    • For plasma or serum samples, a protein precipitation step followed by liquid-liquid or solid-phase extraction is recommended prior to evaporation.[9][10]

  • Derivatization Reaction:

    • To the dried sample residue, add 50 µL of anhydrous pyridine and 50 µL of MSTFA.

    • Tightly cap the vial and vortex for 30 seconds.

    • Heat the vial at 60°C for 30 minutes in a heating block.[8]

  • Analysis:

    • After cooling to room temperature, the sample can be directly injected into the GC-MS system.

    • If the concentration is high, the sample can be diluted with a suitable solvent (e.g., hexane) prior to injection.

Expected Mass Spectral Fragments: The mass spectrum of the TMS derivative will show a characteristic loss of a methyl group (M-15) and a prominent ion at m/z 73, corresponding to the trimethylsilyl cation.[11]

Protocol 2: Acylation for Stable Derivatives and Enhanced Detection

Acylation converts the hydroxyl group into an ester, resulting in a more volatile and thermally stable derivative.[12] The use of perfluorinated acylating agents, such as trifluoroacetic anhydride (TFAA), introduces fluorine atoms into the molecule, which significantly enhances the response of an electron capture detector (ECD).[2][13]

Reaction Principle: Ester Formation

AcylationReaction Analyte 1-(3-Methylpyrazin-2-yl)ethan-1-ol Product Trifluoroacetyl ester derivative Analyte->Product + Reagent TFAA Reagent->Product + Byproduct Trifluoroacetic acid Product->Byproduct

Caption: Acylation of 1-(3-Methylpyrazin-2-yl)ethan-1-ol with TFAA.

Detailed Protocol for Acylation with TFAA

This protocol is based on established procedures for the acylation of alcohols.[2][4]

Materials:

  • 1-(3-Methylpyrazin-2-yl)ethan-1-ol sample or standard

  • Trifluoroacetic anhydride (TFAA)

  • Pyridine or triethylamine (as a catalyst and acid scavenger)

  • Suitable solvent (e.g., acetonitrile, ethyl acetate)

  • Micro-reaction vials (1-2 mL) with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Nitrogen evaporator

Procedure:

  • Sample Preparation:

    • Prepare the dried sample residue as described in the silylation protocol.

  • Derivatization Reaction:

    • To the dried residue, add 100 µL of a suitable solvent (e.g., acetonitrile) and 20 µL of pyridine.

    • Add 50 µL of TFAA to the mixture.

    • Tightly cap the vial and vortex for 30 seconds.

    • Heat the vial at 70°C for 20 minutes.[7]

  • Work-up:

    • Cool the vial to room temperature.

    • Evaporate the excess reagent and solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., hexane) for GC-MS analysis.

Expected Mass Spectral Fragments: The mass spectrum of the trifluoroacetyl derivative will likely show a molecular ion and fragmentation patterns characteristic of the loss of the trifluoroacetyl group and fragments from the pyrazine ring.

Protocol 3: Chiral Derivatization for Enantiomeric Separation

Since 1-(3-Methylpyrazin-2-yl)ethan-1-ol is a chiral secondary alcohol, determining the enantiomeric ratio is often of interest. Chiral derivatization involves reacting the racemic alcohol with an enantiomerically pure chiral derivatizing agent (CDA) to form a pair of diastereomers.[14] These diastereomers have different physical properties and can be separated on a conventional achiral GC column.[5] Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid, MTPA) is a widely used CDA for determining the absolute configuration of alcohols.[15]

Reaction Principle: Formation of Diastereomeric Esters

ChiralDerivatization cluster_reactants Reactants cluster_products Products (Diastereomers) (R)-Analyte + (S)-Analyte (R)- and (S)-1-(3-Methylpyrazin-2-yl)ethan-1-ol Diastereomer1 (R)-Analyte-(S)-CDA (R)-Analyte + (S)-Analyte->Diastereomer1 Diastereomer2 (S)-Analyte-(S)-CDA (R)-Analyte + (S)-Analyte->Diastereomer2 CDA (S)-Mosher's Acid Chloride CDA->Diastereomer1 CDA->Diastereomer2

Caption: Formation of diastereomers from a racemic alcohol and a chiral derivatizing agent.

Detailed Protocol for Chiral Derivatization with (S)-Mosher's Acid Chloride

This protocol is a general guideline for the derivatization of secondary alcohols with Mosher's acid chloride.[14]

Materials:

  • Racemic 1-(3-Methylpyrazin-2-yl)ethan-1-ol

  • (S)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-Mosher's acid chloride)

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM)

  • 4-(Dimethylamino)pyridine (DMAP) (catalyst)

  • Micro-reaction vials (1-2 mL) with PTFE-lined caps

  • Magnetic stirrer and stir bar (optional)

Procedure:

  • Sample Preparation:

    • Ensure the alcohol is dry. Dissolve approximately 1-5 mg of the racemic alcohol in 0.5 mL of anhydrous DCM in a micro-reaction vial.

  • Derivatization Reaction:

    • Add a catalytic amount of DMAP (approximately 0.1 equivalents).

    • Add 1.2 equivalents of (S)-Mosher's acid chloride to the solution.

    • Add 2 equivalents of anhydrous pyridine.

    • Stir the reaction mixture at room temperature for 1-4 hours, or until the reaction is complete (monitor by TLC or LC-MS if possible).

  • Work-up:

    • Quench the reaction by adding a few drops of water.

    • Dilute the mixture with DCM and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Analysis:

    • Dissolve the resulting diastereomeric esters in a suitable solvent for GC-MS analysis on an achiral column. The two diastereomers should exhibit different retention times.

Data Interpretation and Method Validation

Successful derivatization should be confirmed by a shift in retention time and the appearance of a new molecular ion and characteristic fragment ions in the mass spectrum. Method validation should be performed to ensure the reliability of the analytical data, including assessment of linearity, accuracy, precision, and limits of detection and quantification.[16]

Conclusion

The derivatization techniques outlined in this guide provide robust and reliable methods for the analysis of 1-(3-Methylpyrazin-2-yl)ethan-1-ol. Silylation and acylation are excellent choices for improving chromatographic performance for routine analysis, while chiral derivatization is essential for enantiomeric separation. The selection of the most appropriate technique will depend on the specific analytical goals. These protocols serve as a strong foundation for method development and can be optimized to meet the unique requirements of various research, quality control, and drug development applications.

References

  • Organomation. (n.d.). Serum Sample Preparation for LC-MS and GC-MS. Retrieved from [Link]

  • Chahen, L., et al. (2023). Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ 5 -Sterol Autoxidation) in Environmental Samples. Molecules, 28(3), 1423. Retrieved from [Link]

  • protocols.io. (2019). Metabolite Extraction and Derivatization of Plasma/ Serum Samples for High Resolution GC-MS- based Metabolomics. Retrieved from [Link]

  • NIST. (n.d.). Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. Retrieved from [Link]

  • ScienceDirect. (2024). A tutorial on solid-phase analytical derivatization in sample preparation applications. Retrieved from [Link]

  • Merck. (n.d.). Acylation Reagents. Retrieved from [Link]

  • Huh, Y. S., et al. (2007). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Bulletin of the Korean Chemical Society, 28(10), 1799-1802. Retrieved from [Link]

  • Pereira, A. S., et al. (2024). Fast and reliable method for analysis of derivatized plasma amino acids by liquid chromatography-single quadrupole-mass spectrometry. Journal of Animal Science, 102, skae244. Retrieved from [Link]

  • DCU. (n.d.). Centrifugal blood sample preparation for metabolite derivatization and analysis by solid matrix laser desorption/ionization mass spectrometry (SMALDI-MS). Retrieved from [Link]

  • Wiley Online Library. (n.d.). New derivatives for gas-phase analytical resolution of enantiomeric alcohols and amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Review: Derivatization in mass spectrometry—1. Silylation. Retrieved from [Link]

  • GSC Online Press. (2024). Review on method development and validation for different pharmaceutical dosage form. Retrieved from [Link]

  • Caltech. (n.d.). Preparation of TMS Derivatives for GC/MS. Retrieved from [Link]

  • ResearchGate. (n.d.). Derivatization Techniques for Chromatographic Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). FICA, a new chiral derivatizing agent for determining the absolute configuration of secondary alcohols by 19F and 1H NMR spectroscopies. Retrieved from [Link]

  • Journal of Chemical Society of Pakistan. (n.d.). Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with. Retrieved from [Link]

  • NIH. (n.d.). A Derivatization and Validation Strategy for Determining the Spatial Localization of Endogenous Amine Metabolites in Tissues using MALDI Imaging Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Quantification of silylated organic compounds using gas chromatography coupled to ICP-MS. Retrieved from [Link]

  • ACS Publications. (2001). A Very Reliable Method for Determination of Absolute Configuration of Chiral Secondary Alcohols by 1H NMR Spectroscopy. Retrieved from [Link]

  • University of Illinois. (2001). RECENT ADVANCES IN H NMR DETERMINATION OF ABSOLUTE CONFIGURATION VIA CHIRAL DERIVATIZING AGENTS. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Retrieved from [Link]

  • Semantic Scholar. (n.d.). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES.. Retrieved from [Link]

  • ResearchGate. (n.d.). GC-MS Characterization of Acetylated O-glucofuranosides: Direct Glucosylation of Volatile Alcohols from Unprotected Glucose. Retrieved from [Link]

  • YouTube. (2025). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. Retrieved from [Link]

  • NIH. (2021). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Derivatization Methods in GC and GC/MS. Retrieved from [Link]

  • NIST. (1996). New Silyl Derivatives for the Determination of Alcohols by GC/MS. Retrieved from [Link]

  • ResearchGate. (n.d.). Review: Derivatization in mass spectrometry 2. Acylation. Retrieved from [Link]

  • OSTI.GOV. (2021). Acylation as a Successful Derivatization Strategy for the Analysis of Pinacolyl Alcohol in a Glycerol-rich Matrix by GC-MS. Retrieved from [Link]

  • NIH. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Retrieved from [Link]

  • MDPI. (2022). Determination of 2-Pentanol Enantiomers via Chiral GC-MS and Its Sensory Evaluation in Baijiu. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. Retrieved from [Link]

  • ACS Publications. (2014). Alkylations and Hydroxymethylations of Pyrazines via Green Minisci-Type Reactions. Retrieved from [Link]

  • NIH. (n.d.). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips. Retrieved from [Link]

  • ResearchGate. (n.d.). Derivatization for GC-MS analysis?. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Resolving GC Co-Elution for 1-(3-Methylpyrazin-2-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for analytical scientists and drug development professionals dealing with the chromatographic challenges of 1-(3-Methylpyrazin-2-yl)ethan-1-ol .

Due to its basic pyrazine ring and polar secondary hydroxyl (-OH) group, this molecule is highly prone to hydrogen bonding, active-site adsorption, and thermodynamic overlap with matrix components. The following diagnostic workflows, FAQs, and self-validating protocols are designed to help you systematically eliminate co-elution.

Diagnostic Workflow

G Start Co-elution Detected: 1-(3-Methylpyrazin-2-yl)ethan-1-ol CheckShape Analyze Peak Shape (Pure Standard) Start->CheckShape Tailing Severe Tailing (Active Sites/Inlet) CheckShape->Tailing Yes Symmetrical Symmetrical Peaks (Selectivity Issue) CheckShape->Symmetrical No FixInlet Replace Liner/Septum Trim Column Head Tailing->FixInlet ChangeTemp Decrease Temp Ramp Through Elution Window Symmetrical->ChangeTemp CheckRes1 Resolved? FixInlet->CheckRes1 CheckRes2 Resolved? ChangeTemp->CheckRes2 Derivatize Derivatization (BSTFA + 1% TMCS) CheckRes1->Derivatize No Success Baseline Resolution Achieved CheckRes1->Success Yes ChangeCol Switch Stationary Phase (e.g., WAX or 1701) CheckRes2->ChangeCol No CheckRes2->Success Yes Derivatize->Success ChangeCol->Success

Fig 1: Diagnostic decision tree for resolving 1-(3-Methylpyrazin-2-yl)ethan-1-ol GC co-elution.

Troubleshooting FAQs & Methodologies
FAQ 1: Why does 1-(3-Methylpyrazin-2-yl)ethan-1-ol consistently co-elute with matrix components on a standard 5% phenyl column?

Expertise & Causality: Standard 5% phenyl/95% dimethylpolysiloxane columns (e.g., DB-5 or Elite-5) separate analytes primarily based on dispersion forces, which correlate strongly with boiling points[1]. Because 1-(3-Methylpyrazin-2-yl)ethan-1-ol contains a basic pyrazine ring and a polar secondary alcohol, it frequently exhibits similar boiling points to aliphatic matrix components, leading to thermodynamic co-elution. Furthermore, the polar -OH group interacts with residual silanols on the non-polar stationary phase, causing peak broadening that exacerbates peak overlap[1].

Solution: Switch to a stationary phase with orthogonal selectivity. A polyethylene glycol (PEG) phase (e.g., WAX) offers strong dipole-dipole and hydrogen-bonding interactions, selectively retaining the -OH group. Alternatively, a mid-polar cyanopropylphenyl phase (e.g., 1701) provides unique selectivity for basic nitrogen-containing compounds[1].

Table 1: Stationary Phase Selection Guide for Pyrazine Alcohols

Phase TypeUSP CodePolarityPrimary Interaction MechanismSuitability for 1-(3-Methylpyrazin-2-yl)ethan-1-ol
5% Phenyl G27 / G36Non-polarDispersion (Boiling Point)Poor: High risk of co-elution with aliphatics; prone to tailing.
6% Cyanopropylphenyl G43Mid-polarDipole-dipole & π−π Good: Excellent separation of basic pyrazine rings[1].
Polyethylene Glycol (PEG) G16PolarHydrogen BondingExcellent: Strongly retains the -OH group, shifting retention time away from non-polar matrix interferences[1].
FAQ 2: How can I differentiate between true thermodynamic co-elution and apparent co-elution caused by peak tailing?

Expertise & Causality: Peak tailing creates an asymmetric "smear" at the trailing edge of the peak, which can artificially merge with closely eluting compounds. For a basic, polar molecule like 1-(3-Methylpyrazin-2-yl)ethan-1-ol, tailing is typically caused by active sites (exposed silanols, matrix contamination, or degraded glass wool) in the inlet liner or at the head of the column[2].

Self-Validating Protocol:

  • Inject a pure standard of 1-(3-Methylpyrazin-2-yl)ethan-1-ol in a clean, high-purity solvent.

  • Analyze the peak shape:

    • Scenario A (Tailing in isolation): The issue is system activity. Replace the inlet liner and septum, and trim 0.5 to 1 meter from the front of the GC column to remove active sites[3].

    • Scenario B (Symmetrical in isolation, but overlaps in sample matrix): The issue is true thermodynamic co-elution. Proceed to optimize the temperature program or derivatize the sample[2].

FAQ 3: What is the optimal derivatization protocol to resolve co-elution if changing the column is not an option?

Expertise & Causality: If you are locked into a specific column, you must alter the molecule's chemical properties instead. Silylation of the secondary hydroxyl group using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active hydrogen with a trimethylsilyl (TMS) group[4]. This completely eliminates the molecule's ability to hydrogen bond, drastically sharpening the peak and shifting its retention time away from non-derivatizable matrix interferences. The addition of 1% Trimethylchlorosilane (TMCS) acts as a catalyst, which is critical for driving the reaction to completion for sterically hindered secondary alcohols[4].

Step-by-Step Methodology: BSTFA + 1% TMCS Derivatization

  • Sample Preparation: Transfer 100 µL of the sample extract into a 1.5 mL glass GC autosampler vial.

  • Desiccation: Evaporate the solvent to complete dryness under a gentle stream of ultra-pure nitrogen. Causality: Silylating reagents are highly moisture-sensitive; the presence of water will rapidly hydrolyze BSTFA, neutralizing the reagent and halting the reaction[4].

  • Reagent Addition: Add 50 µL of anhydrous pyridine and 50 µL of BSTFA containing 1% TMCS. Causality: Pyridine acts as both an aprotic solvent and a basic catalyst/acid scavenger to facilitate the reaction.

  • Incubation: Seal the vial tightly with a PTFE-lined cap and heat in a dry block at 60 °C to 65 °C for 20 to 30 minutes.

  • Analysis & Self-Validation: Allow the vial to cool to room temperature. Inject 1 µL into the GC-MS. Validate the success of the derivatization by monitoring the mass spectrum for a +72 Da shift to the molecular ion, confirming the addition of the TMS group[4].

FAQ 4: How should I optimize the GC oven temperature program and inlet parameters to improve resolution?

Expertise & Causality: Co-elution of compounds with similar polarities can sometimes be resolved by decreasing the oven temperature ramp rate specifically through the elution window of 1-(3-Methylpyrazin-2-yl)ethan-1-ol. This maximizes the time the analytes spend partitioning in the stationary phase, enhancing resolution[2]. Additionally, optimizing the splitless injection time (typically 30 to 60 seconds) ensures that the sample band is transferred sharply onto the column before the split vent opens, preventing band broadening that contributes to co-elution[5].

References
  • GC Column Selection Guide. JCANO / INGENIERIA. Available at:[Link]

  • GC Troubleshooting Guide. GL Sciences. Available at: [Link]

  • GC Troubleshooting Guide Poster. Agilent. Available at: [Link]

  • Preparation of TMS Derivatives for GC/MS. CalTech. Available at:[Link]

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Preventing oxidation and degradation of 1-(3-Methylpyrazin-2-yl)ethan-1-ol during long-term storage

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Stability and Storage of 1-(3-Methylpyrazin-2-yl)ethan-1-ol

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the long-term storage and prevention of degradation of 1-(3-Methylpyrazin-2-yl)ethan-1-ol. This document is structured as a series of questions and answers to directly address common challenges and provide scientifically-grounded, actionable solutions.

Section 1: Understanding the Instability of 1-(3-Methylpyrazin-2-yl)ethan-1-ol

Q1: I've observed a new impurity in my aged sample of 1-(3-Methylpyrazin-2-yl)ethan-1-ol during HPLC analysis. What is happening to my compound?

A1: 1-(3-Methylpyrazin-2-yl)ethan-1-ol possesses two primary sites susceptible to chemical degradation during long-term storage: the secondary alcohol and the nitrogen atoms of the pyrazine ring. The most probable degradation pathway is oxidation.

  • Oxidation of the Secondary Alcohol: The hydroxyl (-OH) group is readily oxidized to a ketone, forming 1-(3-methylpyrazin-2-yl)ethanone. This is a very common transformation for secondary alcohols, especially in the presence of atmospheric oxygen, trace metal catalysts, or light.

  • Oxidation of the Pyrazine Ring: The nitrogen atoms in the pyrazine ring are nucleophilic and can be oxidized to form N-oxides.[1] For this specific molecule, two isomeric N-oxides are possible. This process can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents.[2]

These degradation products will have different polarities and thus different retention times in reverse-phase HPLC, appearing as new peaks in your chromatogram.

DegradationPathway Potential oxidative degradation pathways. cluster_main 1-(3-Methylpyrazin-2-yl)ethan-1-ol cluster_products Primary Degradation Products mol Start Compound ketone Ketone (1-(3-methylpyrazin-2-yl)ethanone) mol->ketone Alcohol Oxidation n_oxide N-Oxide(s) mol->n_oxide Ring N-Oxidation

Caption: Potential oxidative degradation pathways.

Section 2: Optimal Storage and Handling Protocols

Q2: What are the ideal conditions for storing 1-(3-Methylpyrazin-2-yl)ethan-1-ol to ensure its long-term stability?

A2: To minimize degradation, you must control the key environmental factors that accelerate oxidation: oxygen, temperature, and light. High thermal stability is a desirable trait for pharmaceuticals, but proactive measures are always best.[3]

ParameterRecommendationRationale
Atmosphere Inert Gas (Argon or Nitrogen)Oxygen is a primary reactant in oxidation. Displacing air with an inert gas in the container's headspace removes this reactant, drastically slowing degradation.
Temperature ≤ -20°C (Frozen)Chemical reaction rates, including degradation, are significantly reduced at lower temperatures.[4] For long-term storage (>6 months), freezing is recommended. For short-term use, 2-8°C is acceptable.
Light Amber Glass Vials or Opaque ContainersUV and visible light can provide the activation energy for photo-oxidation. Amber glass filters out harmful UV wavelengths.[5][6]
Container Type I Borosilicate Glass with PTFE-lined capsThis type of glass is highly inert and minimizes leaching of ions that could catalyze degradation.[7] PTFE (Polytetrafluoroethylene) lined caps provide an excellent seal and are highly non-reactive.
Form Solid (if possible) or in Anhydrous SolventStoring the compound as a dry solid minimizes mobility and interaction with trace impurities like water. If in solution, use a high-purity, anhydrous, and de-gassed aprotic solvent. Note that even dilute aqueous alcohol solutions can degrade over very long periods.[8][9]
Protocol: Preparing a Sample for Long-Term Storage
  • Select a suitable container: Use a clean, dry amber glass vial with a PTFE-lined screw cap.

  • Aliquot the sample: If you have a large batch, aliquot it into smaller, single-use vials. This prevents repeated freeze-thaw cycles and re-exposure of the bulk material to the atmosphere.

  • Inerting the atmosphere:

    • Place the uncapped vial containing your compound into a larger chamber or glove box.

    • Purge the chamber with dry argon or nitrogen for 5-10 minutes.

    • While still under the inert atmosphere, securely cap the vial.

    • For extra protection, wrap the cap-vial interface with Parafilm®.

  • Labeling: Clearly label the vial with the compound name, date, concentration (if in solution), and storage conditions.

  • Storage: Place the prepared vial in a freezer at ≤ -20°C, ensuring it is shielded from any direct light sources.

Section 3: Chemical Stabilization using Antioxidants

Q3: My experimental setup requires the compound to be in solution at room temperature for an extended period. Can I add a stabilizer?

A3: Yes, incorporating an antioxidant can be a highly effective strategy. Antioxidants function by interrupting the auto-oxidation process, typically by acting as radical scavengers.[10] The choice of antioxidant depends on the solvent system and downstream application.

Antioxidant ClassExamplesMechanism of ActionSuitability
Phenolic Antioxidants Butylated Hydroxytoluene (BHT), Vitamin E (α-tocopherol)Donate a hydrogen atom from their hydroxyl group to reactive radicals, forming a stable, non-reactive radical, thus terminating the oxidation chain reaction.[11][12]Excellent for organic solutions. Widely used and effective at low concentrations (typically 0.01-0.1%).
Aromatic Amines Diphenylamine derivativesAct as potent radical scavengers, similar to phenolic antioxidants, by donating a hydrogen atom.[10]Very effective for long-term thermal stability, often used in polymer and oil applications. May be suitable depending on the specific experimental context.

Recommendation: For most laboratory applications involving organic solvents, BHT is an excellent first choice due to its high efficacy, low cost, and extensive documentation.

Q4: How do I determine the right concentration of antioxidant to use?

A4: The optimal concentration is a balance between achieving stability and minimizing potential interference from the antioxidant itself. A typical starting range is 0.01% to 0.1% (w/v). You can determine the ideal concentration by performing a small-scale stability study.

Experimental Protocol: Evaluating Antioxidant Efficacy
  • Prepare Stock Solutions:

    • Prepare a stock solution of 1-(3-Methylpyrazin-2-yl)ethan-1-ol in your desired solvent (e.g., 10 mg/mL in acetonitrile).

    • Prepare a stock solution of your chosen antioxidant (e.g., 1% w/v BHT in acetonitrile).

  • Set up Test Samples:

    • Control: Aliquot the compound stock solution with no antioxidant.

    • Test 1 (0.01% BHT): Add BHT stock to the compound solution to a final concentration of 0.01%.

    • Test 2 (0.05% BHT): Add BHT stock to the compound solution to a final concentration of 0.05%.

    • Test 3 (0.1% BHT): Add BHT stock to the compound solution to a final concentration of 0.1%.

  • Initial Analysis (T=0): Analyze all samples immediately via HPLC to establish a baseline purity profile.

  • Incubation: Store the samples under your intended experimental conditions (e.g., room temperature, exposed to light).

  • Time-Point Analysis: Re-analyze the samples at set intervals (e.g., 24h, 48h, 1 week).

  • Evaluation: Compare the purity of the test samples to the control. The lowest concentration of antioxidant that effectively prevents the formation of degradation products is the optimal choice.

Section 4: Analytical Troubleshooting

Q5: I see degradation. How can I confirm the identity of the impurity?

A5: A multi-pronged analytical approach is best for identifying unknown degradation products.

  • High-Performance Liquid Chromatography (HPLC): The primary tool for monitoring purity and detecting the presence of new, less or more polar impurities.[13]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Pyrazine derivatives are often volatile enough for GC analysis. GC-MS is invaluable as it provides the molecular weight and fragmentation pattern of the impurity, allowing for confident identification, especially of the expected ketone product.[14][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If the impurity can be isolated (e.g., via preparative HPLC), ¹H and ¹³C NMR will provide definitive structural elucidation.[13]

Caption: Workflow for identifying degradation products.

Section 5: Frequently Asked Questions (FAQs)

  • Q: Can I store the compound in a plastic (e.g., polypropylene) tube?

    • A: For short-term storage, it may be acceptable. However, for long-term storage, plastics are not recommended. They are more permeable to oxygen than glass, and plasticizers or other additives can leach into the sample, potentially degrading it. Stick to Type I borosilicate glass.[7]

  • Q: I dissolved my compound in DMSO for biological screening and froze it. Is that sufficient?

    • A: While freezing is good, DMSO is hygroscopic (absorbs water) and can be reactive. More importantly, it is often not purged of dissolved oxygen. For maximum stability of stock solutions in DMSO, it is best to use anhydrous DMSO and prepare the solutions under an inert atmosphere before freezing in amber vials.

  • Q: Does the chirality of my (R)- or (S)-1-(3-Methylpyrazin-2-yl)ethan-1-ol affect its stability?

    • A: The fundamental chemical stability and degradation pathways (oxidation) are not dependent on the chirality. Both enantiomers will degrade similarly under the same conditions. However, if the degradation product is used in a chiral environment or subsequent chiral reaction, the impact of the achiral ketone impurity could be significant.

  • Q: My sample has turned slightly yellow. Is this a sign of degradation?

    • A: Yes, a change in color is often a visual indicator of chemical degradation. Highly conjugated systems, which can form during decomposition and polymerization of heterocyclic compounds, often absorb visible light, appearing yellow or brown.[16] This visual cue should always be followed up with analytical confirmation (e.g., HPLC).

References

  • Investigations on pyrazine derivatives IV. The preparation and specific oxidation of a number of 2,3‐dialkoxy‐ and 2,3‐diaryloxy‐quinoxalines. Scilit.
  • Mechanism of Pyrazine Formation Intervened by Oxidized Methionines during Thermal Degradation of the Methionine–Glucose Amadori Compound.
  • Flavour chemistry and metabolic engineering of microbial synthetic pyrazines: decoding the path to green manufacturing of food aroma components. PMC.
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  • Mechanisms of Formation of Alkylpyrazines in the Maillard Reaction.
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  • Enhanced Thermal‐ and Photostability of Trace Pyrazine‐Incorpor
  • Oxidations by the reagent “O2–H2O2–vanadium derivative–pyrazine-2-carboxylic acid”. Part 12.
  • Pyrazine Formation from Amino Acids and Reducing Sugars, a Pathway Other than Strecker Degradation.
  • An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis. ASM Journals.
  • Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretre
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  • Determination of atrazine and its major degradation products in soil pore water by solid-phase extraction, chemical derivatization, and gas chrom
  • Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxid
  • Aromatic Amine Antioxidants: Key to Long-Term Thermal Stability.
  • Change of the total pyrazine concentration over time at different temperatures in (A) equimolar system.
  • Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Chemical Papers.
  • Biobased Pyrazine-Containing Polyesters. ACS Sustainable Chemistry & Engineering.
  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI.
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  • 1-(3-methylpyrazin-2-yl)ethan-1-amine. PubChemLite.
  • Storage Stability of Simulator Ethanol Solutions for Vapor-Alcohol Control Tests in Breath-Alcohol Analysis.
  • Technical Note: The Stability of Aqueous Alcohol Standard Used in Breath Alcohol Testing after Twenty-Six Years Storage. ::Mecinca::.
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Validation & Comparative

A Comparative Analysis of Pyrazine Flavor Profiles: 1-(3-Methylpyrazin-2-yl)ethan-1-ol vs. 2-acetyl-3-methylpyrazine

Author: BenchChem Technical Support Team. Date: April 2026

In the intricate world of flavor chemistry, pyrazines represent a cornerstone class of heterocyclic compounds, bestowing the characteristic roasted, nutty, and toasted aromas essential to a vast array of food products. This guide provides an in-depth comparative analysis of two structurally related pyrazines: 1-(3-Methylpyrazin-2-yl)ethan-1-ol and the well-characterized 2-acetyl-3-methylpyrazine. While the latter is a widely utilized and understood flavorant, the former remains a more enigmatic molecule. This document aims to synthesize existing knowledge, propose a theoretical flavor profile for the lesser-known compound based on structure-activity relationships, and provide robust experimental protocols for empirical validation. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and harness the nuanced sensory properties of these potent aroma chemicals.

Introduction to the Molecules

Pyrazines are nitrogen-containing heterocyclic aromatic compounds that are predominantly formed during the Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor.[1][2] The specific substituents on the pyrazine ring dictate the precise aroma, with even minor structural modifications leading to significant shifts in the perceived flavor profile.

2-acetyl-3-methylpyrazine (CAS 23787-80-6) is a well-established flavor ingredient known for its powerful and complex aroma.[3] It is a key contributor to the desirable notes in a variety of thermally processed foods such as coffee, cocoa, and roasted nuts.[2][4]

1-(3-Methylpyrazin-2-yl)ethan-1-ol (CAS unavailable), a structurally similar pyrazine, features a hydroxyl group in place of the ketone group found in 2-acetyl-3-methylpyrazine. This seemingly small change is expected to have a significant impact on its organoleptic properties. Due to a lack of extensive sensory data in publicly available literature, its flavor profile is not as well-defined.

Comparative Flavor Profile Analysis

The flavor profiles of these two pyrazines are anticipated to be distinct, primarily due to the difference in the functional group on the ethyl side chain.

2-acetyl-3-methylpyrazine: A Robust and Roasty Profile

The sensory characteristics of 2-acetyl-3-methylpyrazine are extensively documented. It is consistently described as possessing a strong, nutty, and roasted aroma with prominent notes of:

  • Popcorn: A dominant and characteristic note.

  • Roasted Peanuts and Hazelnuts: Contributing to its nutty character.

  • Cocoa and Chocolate: Adding a rich, gourmand dimension.[3]

  • Coffee: A slightly bitter, roasted nuance.

  • Toasted Grains and Corn Chips: Enhancing its savory and baked character.

Its aroma is potent, with a very low odor threshold, meaning it can be detected at extremely low concentrations.

1-(3-Methylpyrazin-2-yl)ethan-1-ol: A Theoretical Profile

In the absence of direct sensory data for 1-(3-Methylpyrazin-2-yl)ethan-1-ol, we can infer a potential flavor profile based on established structure-activity relationships within the pyrazine family. The presence of a hydroxyl group instead of a ketone typically leads to a less intense, and often "greener" or more "earthy" aroma profile compared to its acetyl counterpart.

Hypothesized Sensory Descriptors:

  • Earthy and Potato-like: The hydroxyl group may impart a more vegetative, earthy character.

  • Subtle Nutty and Roasted Notes: The core pyrazine structure is likely to retain some of the characteristic nutty and roasted notes, albeit in a more subdued manner compared to 2-acetyl-3-methylpyrazine.

  • Green or Woody Undertones: The alcohol functional group could introduce green or even slightly woody nuances.

It is crucial to emphasize that this profile is theoretical and requires empirical validation through the sensory and analytical protocols detailed below.

Quantitative Data Summary

The following table summarizes the known and theoretical properties of the two pyrazines.

Property2-acetyl-3-methylpyrazine1-(3-Methylpyrazin-2-yl)ethan-1-ol
CAS Number 23787-80-6[3]Not readily available
Molecular Formula C₇H₈N₂O[3]C₇H₁₀N₂O[5]
Molecular Weight 136.15 g/mol [3]138.17 g/mol
Flavor Profile Nutty, roasted, popcorn, chocolate, coffee[3]Hypothesized: Earthy, potato-like, subtle nutty/roasted, green/woody
Odor Threshold Low (ppb range)[2]Unknown

Experimental Protocols for Empirical Validation

To objectively compare the flavor profiles of these two compounds, a combination of sensory evaluation and instrumental analysis is required. The following protocols provide a framework for conducting such a study.

Sensory Evaluation: Triangle Test and Descriptive Analysis

Objective: To determine if a perceptible difference exists between the two compounds and to quantitatively describe their sensory attributes.

Methodology:

  • Panelist Selection and Training: A panel of 10-15 trained sensory assessors should be selected. Training should involve familiarization with common aroma standards, particularly those relevant to pyrazines (e.g., nutty, roasted, earthy, green).[6][7]

  • Sample Preparation: Prepare solutions of both compounds in a neutral solvent (e.g., deodorized water or propylene glycol) at various concentrations, starting from just above the anticipated detection threshold.

  • Triangle Test: To determine if a sensory difference exists, a triangle test is employed.[8] Each panelist is presented with three samples, two of which are identical and one is different. They are asked to identify the odd sample. The number of correct identifications is statistically analyzed to determine if a significant difference is perceived.

  • Quantitative Descriptive Analysis (QDA): Once a difference is confirmed, QDA is used to characterize the flavor profiles. The trained panel develops a consensus vocabulary of sensory descriptors. Each panelist then rates the intensity of each descriptor for both compounds on a linear scale (e.g., a 15-cm line scale anchored from "not perceptible" to "very strong").[9]

Sensory_Evaluation_Workflow cluster_prep Preparation cluster_testing Sensory Testing cluster_analysis Data Analysis Panelist_Training Panelist Selection & Training Sample_Prep Sample Preparation Panelist_Training->Sample_Prep Triangle_Test Triangle Test (Is there a difference?) Sample_Prep->Triangle_Test QDA Quantitative Descriptive Analysis (Describe the difference) Triangle_Test->QDA If difference is significant Statistical_Analysis Statistical Analysis (ANOVA, PCA) QDA->Statistical_Analysis Flavor_Profile Generate Flavor Profiles Statistical_Analysis->Flavor_Profile

Caption: Workflow for the sensory evaluation of pyrazine compounds.

Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)

Objective: To identify and characterize the odor-active compounds in a sample and correlate them with sensory perception.

Methodology:

  • Sample Preparation: The pyrazine compounds are diluted in an appropriate solvent. For complex matrices, a solvent extraction or headspace solid-phase microextraction (SPME) can be used to isolate the volatile compounds.[4][10]

  • GC-MS/O System: A gas chromatograph is coupled with both a mass spectrometer (MS) for chemical identification and an olfactometry (O) port for sensory detection. The effluent from the GC column is split between the two detectors.[11]

  • GC Separation: The volatile compounds are separated based on their boiling points and polarity on a capillary column. A typical temperature program would start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) to elute a wide range of volatiles.

  • Olfactometry: A trained assessor sniffs the effluent from the O-port and records the time, duration, and sensory descriptors of any detected odors.

  • Mass Spectrometry: Simultaneously, the MS detector records the mass spectra of the eluting compounds, allowing for their identification by comparison to a spectral library.

  • Data Analysis: The olfactometry data (aromagram) is aligned with the chromatogram from the MS to identify which chemical compounds are responsible for the perceived odors. The Odor Activity Value (OAV) can be calculated by dividing the concentration of a compound by its odor threshold, providing an indication of its contribution to the overall aroma.[12][13]

GC_O_Workflow Sample_Prep Sample Preparation (Dilution/Extraction) GC_Injection GC Injection Sample_Prep->GC_Injection Column_Separation Capillary Column Separation GC_Injection->Column_Separation Effluent_Split Effluent Splitting Column_Separation->Effluent_Split MS_Detector Mass Spectrometer (MS) (Identification) Effluent_Split->MS_Detector O_Port Olfactometry Port (O) (Sensory Detection) Effluent_Split->O_Port Data_Acquisition_MS MS Data Acquisition (Chromatogram & Spectra) MS_Detector->Data_Acquisition_MS Data_Acquisition_O O-Port Data Acquisition (Aromagram) O_Port->Data_Acquisition_O Data_Analysis Data Alignment & Analysis (OAV Calculation) Data_Acquisition_MS->Data_Analysis Data_Acquisition_O->Data_Analysis Aroma_Profile Correlated Chemical & Sensory Profile Data_Analysis->Aroma_Profile

Caption: Experimental workflow for Gas Chromatography-Olfactometry (GC-O) analysis.

Synthesis of Pyrazine Derivatives

The synthesis of substituted pyrazines often involves the condensation of α-dicarbonyl compounds with 1,2-diamines.[14] For 1-(3-Methylpyrazin-2-yl)ethan-1-ol, a potential route could involve the reduction of the corresponding ketone, 2-acetyl-3-methylpyrazine.

Proposed Synthesis of 1-(3-Methylpyrazin-2-yl)ethan-1-ol:

A plausible synthetic route involves the reduction of 2-acetyl-3-methylpyrazine using a mild reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent like ethanol or methanol. The reaction would proceed as follows:

  • Dissolve 2-acetyl-3-methylpyrazine in ethanol in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride to the solution while stirring.

  • Allow the reaction to proceed until completion, which can be monitored by thin-layer chromatography (TLC).

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, remove the solvent under reduced pressure, and purify the resulting alcohol by column chromatography.

This method provides a straightforward way to obtain 1-(3-Methylpyrazin-2-yl)ethan-1-ol for further sensory and analytical evaluation.

Conclusion

2-acetyl-3-methylpyrazine is a well-defined, potent flavor compound with a characteristic nutty and roasted profile. In contrast, the sensory properties of 1-(3-Methylpyrazin-2-yl)ethan-1-ol are not well-documented. Based on structure-activity relationships, it is hypothesized to possess a more subdued, earthy, and potentially greener aroma. The provided experimental protocols for sensory evaluation and GC-O analysis offer a robust framework for the empirical determination and comparison of these flavor profiles. Such studies are essential for expanding our understanding of pyrazine chemistry and for the development of novel flavor ingredients that can meet the evolving demands of the food and pharmaceutical industries.

References

  • Flavour chemistry and metabolic engineering of microbial synthetic pyrazines: decoding the path to green manufacturing of food aroma components. (n.d.). PMC.
  • Adams, T. B., et al. (2002). The FEMA GRAS assessment of pyrazine derivatives used as flavor ingredients. Food and Chemical Toxicology, 40(4), 429-451.
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  • Feng, Y., et al. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Foods, 10(2), 441.
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  • Feng, Y., et al. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. PubMed.
  • Wailzer, B., et al. (2001). Prediction of the Aroma Quality and the Threshold Values of Some Pyrazines Using Artificial Neural Networks. Journal of Medicinal Chemistry, 44(17), 2805-2815.
  • Czerny, M., & Grosch, W. (1996). Detection of Odor-Active Ethenylalkylpyrazines in Roasted Coffee. Journal of Agricultural and Food Chemistry, 44(10), 3242-3245.
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  • Use of Gas Chromatography−Olfactometry To Identify Key Odorant Compounds in Dark Chocolate. Comparison of Samples before and after Conching. (2002, March 15).
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  • 1-(3-Methylpyridin-2-yl)ethan-1-one. (n.d.). PubChem.
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  • The Synthesis of 3‐Amino‐pyrazine‐2‐carbohydrazide and 3‐Amino‐N′‐methylpyrazine‐2‐carbohydrazide Derivatives. (2025, August 8).
  • 1-(Pyrazin-2-yl)ethan-1-ol. (n.d.). PubChem.
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Benchmarking 1-(3-Methylpyrazin-2-yl)ethan-1-ol Extraction Efficiency Across Different Solvent Systems

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The isolation of functionalized pyrazines, such as 1-(3-Methylpyrazin-2-yl)ethan-1-ol (a critical intermediate in flavor chemistry and pharmaceutical synthesis), presents unique downstream processing challenges. Unlike simple alkylpyrazines, this molecule possesses both a weakly basic heterocyclic core and a polar, hydrogen-bonding hydroxyl group. This guide objectively benchmarks the extraction efficiency of various solvent systems, providing researchers with the mechanistic grounding and self-validating protocols necessary to optimize yield, purity, and environmental impact.

Mechanistic Grounding: The Chemistry of Pyrazinol Extraction

To design an efficient extraction system, one must understand the physicochemical forces dictating the molecule's phase preference. The extraction of 1-(3-Methylpyrazin-2-yl)ethan-1-ol is governed by two primary factors:

  • Heterocycle Basicity & pH Dependence: The nitrogen atoms within the pyrazine ring have a remarkably low pKa​ (approximately 0.65)[1]. If the aqueous matrix is highly acidic, the nitrogen atoms protonate, converting the molecule into a highly water-soluble salt. Therefore, extraction must occur at a slightly basic pH (typically 8.0–9.0) to ensure the heterocycle remains deprotonated and lipophilic[1].

  • Hydroxyl Group Polarity: While simple pyrazines (e.g., 2,5-dimethylpyrazine) are easily extracted with non-polar aliphatic hydrocarbons, the secondary alcohol group in 1-(3-Methylpyrazin-2-yl)ethan-1-ol introduces strong hydrogen-bond donating and accepting capabilities. Highly non-polar solvents like pure hexane lack the dipole moment required to disrupt the solute-water hydrogen bonds, leading to poor partitioning[2].

Benchmarking Solvent Systems

The table below summarizes the performance of four common extraction solvent systems. The data reflects the delicate balance between maximizing target recovery and minimizing the co-extraction of polar reaction byproducts (such as imidazoles, which frequently co-occur in pyrazine synthesis)[2].

Solvent SystemExtraction Yield (%)Co-Extraction of Polar ImpuritiesGreen Chemistry ProfilePhase Separation Characteristics
Dichloromethane (DCM) > 95% LowPoor (Halogenated, Toxic)Fast (Forms the heavy bottom layer)
Ethyl Acetate (EtOAc) 88 - 92%High (e.g., Imidazoles)ModerateModerate (Top layer; prone to emulsions)
Methyl tert-butyl ether (MTBE) 80 - 85%Moderate-HighModerateFast (Top layer; requires multiple passes)
Hexane / EtOAc (90:10) < 50%LowModerateFast (Top layer; insufficient polarity)

Comparative Analysis:

  • DCM remains the performance gold standard. Its specific dipole moment effectively solvates both the pyrazine ring and the hydroxyl group, achieving near-quantitative recovery in fewer extraction cycles without pulling highly polar imidazoles into the organic phase[2].

  • EtOAc and MTBE are viable, greener alternatives to halogenated solvents. However, their stronger hydrogen-bond acceptor properties cause them to co-extract undesirable polar impurities like 4-methylimidazole[2]. If these solvents are selected, downstream chromatographic cleanup is mandatory.

Process Visualization

Workflow A Aqueous Reaction Mixture (Target + Polar Impurities) B pH Adjustment (pH 8.0 - 9.0) (Deprotonates Pyrazine) A->B C Liquid-Liquid Extraction (Solvent Addition) B->C D Phase Separation C->D E Organic Phase (Target + Co-extracts) D->E Extract F Aqueous Phase (Salts & Waste) D->F Discard G Silica Gel Chromatography (Removes Imidazoles) E->G H Pure 1-(3-Methylpyrazin-2-yl)ethan-1-ol G->H

Workflow for the liquid-liquid extraction and purification of 1-(3-Methylpyrazin-2-yl)ethan-1-ol.

Self-Validating Extraction Protocol

To guarantee reproducibility, the following Liquid-Liquid Extraction (LLE) protocol incorporates built-in validation checkpoints. This workflow assumes the use of Ethyl Acetate (EtOAc) to balance yield with environmental safety, necessitating a subsequent cleanup step.

Step 1: Matrix Preparation & pH Adjustment
  • Cool the aqueous reaction mixture containing the pyrazinol to room temperature (20–25 °C).

  • Slowly add 1M NaOH dropwise while stirring continuously.

  • Validation Checkpoint: Submerge a calibrated pH probe into the mixture. The pH must stabilize between 8.0 and 9.0 . Causality: If the pH drops below 7.0, the equilibrium shifts toward the protonated, water-soluble pyrazinium ion, severely crippling your extraction yield.

Step 2: Solvent Partitioning
  • Transfer the pH-adjusted aqueous mixture to a separatory funnel.

  • Add an equal volume (1:1 v/v) of EtOAc.

  • Cap the funnel and invert gently 3–4 times, venting the stopcock immediately to release pressure. Shake vigorously for 60 seconds.

  • Validation Checkpoint: Mount the funnel and observe the phase separation. A sharp, distinct boundary should form within 5 minutes. Troubleshooting: If a cloudy emulsion persists, add a saturated NaCl solution (brine) to the funnel. The increased ionic strength of the aqueous layer will "salt out" the organic compound and break the emulsion.

Step 3: Repeated Extraction & Drying
  • Drain the lower aqueous layer into a clean flask, and collect the upper EtOAc layer in a separate Erlenmeyer flask.

  • Return the aqueous layer to the separatory funnel and repeat the extraction with fresh EtOAc two more times. Multiple extractions are critical when using EtOAc or MTBE to achieve >90% recovery[2].

  • Combine all organic extracts and add anhydrous Sodium Sulfate ( Na2​SO4​ ).

  • Validation Checkpoint: Swirl the flask. The Na2​SO4​ should flow freely like sand. If it clumps heavily, water is still present; add more drying agent until free-flowing.

Step 4: Downstream Purification (Silica Cleanup)

Because EtOAc co-extracts polar imidazoles, a rapid silica plug is required[2].

  • Concentrate the dried EtOAc extract under reduced pressure (rotary evaporation) to roughly 1/4 of its original volume.

  • Pass the concentrated extract through a short column packed with silica gel (20–30 μm particle size)[2].

  • Elute with a 90/10 Hexane/Ethyl Acetate mixture.

  • Validation Checkpoint: Perform Thin Layer Chromatography (TLC) on the eluent. The target 1-(3-Methylpyrazin-2-yl)ethan-1-ol will migrate, while the highly polar imidazole impurities will be retained at the baseline by the silica stationary phase[2].

References

  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - Oxford Academic. 2

  • Pyrazine and Thiazole Structural Properties and Their Influence on the Recovery of Such Derivatives in Aroma Extraction Procedures - ACS Publications. 1

  • Improvement of Aqueous Solubility of Lapatinib-Derived Analogues: Identification of a Quinolinimine Lead for Human African Trypanosomiasis Drug Development - ACS Publications. 3

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.